molecular formula C5H7N5 B11922970 5,7-Dihydro-4H-purin-6-amine

5,7-Dihydro-4H-purin-6-amine

Cat. No.: B11922970
M. Wt: 137.14 g/mol
InChI Key: ANCXJRQOLALVNI-UHFFFAOYSA-N
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Description

5,7-Dihydro-4H-purin-6-amine (Molecular Formula: C5H7N5, Average mass: 137.146 Da ) is a purine-based heterocyclic compound of significant interest in advanced materials science and pharmaceutical research. This compound serves as a key scaffold in the development of novel chemical entities, particularly in the synthesis of purine conjugates for biological evaluation . A primary research application of this compound and its derivatives is as high-performance, environmentally friendly corrosion inhibitors for mild steel in acidic environments . Studies demonstrate that such purine derivatives exhibit notable inhibition efficiency, forming protective layers on metal surfaces through adsorption. The mechanism is attributed to the collision of electrons within the heterocyclic ring and lone pairs on nitrogen atoms with vacant d-orbitals of iron, effectively creating a barrier that mitigates corrosive processes . In the biomedical field, purine derivatives are extensively investigated for their cytotoxic properties . Conjugates containing the purine residue are prominent in the design of new antitumor agents, showing potent activity against a panel of cancer cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) . The mechanism in this context often involves the inhibition of DNA biosynthesis, halting the proliferation of tumor cells . Furthermore, purine core structures are explored as multifunctional ligands for biological targets, such as dual-acting ligands for serotonin receptors (5-HT1A and 5-HT7), which are relevant in the development of treatments for neurological disorders like depression and anxiety . The versatility of the purine structure, which allows for various substitution patterns, makes this compound a valuable and versatile building block in medicinal chemistry and chemical biology. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

5,7-dihydro-4H-purin-6-amine

InChI

InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-3,5H,(H,7,9)(H2,6,8,10)

InChI Key

ANCXJRQOLALVNI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=NC=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches for 5,7-Dihydro-4H-purin-6-amine and Related Systems

De novo synthesis, the construction of complex molecules from simple precursors, offers a versatile approach to novel heterocyclic scaffolds like this compound. While specific literature on the direct synthesis of this exact dihydropurine is limited, methodologies for related purine (B94841) and dihydropyridine (B1217469) systems provide a foundation for potential synthetic routes.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for building molecular complexity with high atom economy. The synthesis of dihydropyridine rings, structurally related to the dihydropyrimidine (B8664642) portion of the target molecule, is well-established through MCRs like the Hantzsch reaction. frontiersin.org Analogous strategies could be envisioned for the construction of the 5,7-dihydropurine core. For instance, a one-pot condensation of a suitable aminopyrimidine precursor, an aldehyde, and an active methylene compound could potentially lead to the desired dihydropurine scaffold. The synthesis of various heterocyclic compounds, such as 6-aminothiouracils and dihydropyrano[2,3-c]pyrazoles, has been successfully achieved using MCRs, highlighting the potential of this strategy. longdom.orgnih.gov

A hypothetical multicomponent approach to a dihydropurine system is outlined below:

Reactant AReactant BReactant CCatalyst/ConditionsProduct
4,5,6-TriaminopyrimidineFormaldehyde (B43269)MalononitrileAcid or Base catalyst, RefluxThis compound derivative

This table represents a hypothetical reaction based on known multicomponent syntheses of related heterocycles.

Intramolecular Cyclization Reactions in Dihydropurine Annulation

Intramolecular cyclization is a key strategy for the formation of cyclic structures. In the context of this compound synthesis, this could involve the cyclization of a suitably functionalized pyrimidine (B1678525) or imidazole (B134444) precursor. For example, an acid-induced cascade cyclization of 5-aminoimidazole precursors has been utilized to synthesize 6,8-diaminopurines. rsc.org A similar strategy, starting with a different precursor, could potentially lead to the 5,7-dihydropurine ring system.

Furthermore, methods for synthesizing 5-substituted 7,8-benzomorphans rely on the intramolecular cyclization of N-protected 4,4-disubstituted 1,4-dihydropyridines. thieme-connect.de This demonstrates the utility of intramolecular cyclization in forming fused heterocyclic systems containing a dihydropyridine or dihydropyrimidine ring. Rhodium-catalyzed intramolecular cyclization has also been employed for synthesizing thiodihydropyrans, showcasing the versatility of transition metal catalysis in such transformations. rsc.org

Regioselective Synthesis Techniques and Control

Achieving regioselectivity is a critical aspect of synthesizing substituted purine analogs. Direct alkylation of purines often yields a mixture of N7 and N9 isomers. ub.eduacs.org However, methods have been developed to control the regioselectivity. One approach involves the use of 7,8-dihydropurines as intermediates. By protecting the N9 position, reducing the purine to a 7,8-dihydropurine, and then performing a regioselective alkylation at the N7 position, one can achieve selective functionalization. Subsequent deprotection and reoxidation yield the N7-substituted purine. acs.orgnih.gov This strategy could be adapted for the synthesis of specifically substituted this compound derivatives. The choice of base and solvent, as well as the use of microwave irradiation, can also significantly influence the regioselectivity of purine alkylation, with tetrabutylammonium hydroxide showing promise for selective N9 alkylation. ub.edu

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, further derivatization can be explored to modulate its properties.

Nucleophilic Substitution Reactions at Purine Ring Positions (e.g., C-2, C-6, C-8)

Nucleophilic aromatic substitution (SNAr) is a common method for functionalizing purine rings, particularly at positions activated by electron-withdrawing groups or containing a good leaving group, such as a halogen. For instance, a 6-chloro-substituted purine can serve as a versatile intermediate for introducing various nucleophiles at the C6 position. acs.orgnih.gov While the dihydropurine system is not aromatic, analogous nucleophilic substitution reactions at the C6 position of a suitable precursor, such as a 6-chloro-5,7-dihydropurine, would be a viable strategy for introducing the 6-amino group or other functionalities. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the presence of activating groups on the ring. youtube.comlibretexts.org

The table below illustrates potential nucleophilic substitution reactions on a hypothetical 6-chloro-dihydropurine intermediate:

SubstrateNucleophileConditionsProduct
6-Chloro-5,7-dihydropurineAmmoniaHeatThis compound
6-Chloro-5,7-dihydropurineMethylamineBase, HeatN6-Methyl-5,7-dihydropurin-6-amine
6-Chloro-5,7-dihydropurineSodium methoxideMethanol (B129727), Heat6-Methoxy-5,7-dihydropurine

This table represents hypothetical reactions based on known nucleophilic substitutions on chloropurines.

Amidation and Alkylation Strategies

The exocyclic amino group at the C6 position of this compound provides a handle for further functionalization through amidation and alkylation reactions.

Amidation: The formation of an amide bond by reacting the 6-amino group with a carboxylic acid or its activated derivative can introduce a wide range of substituents. Direct amidation can be achieved under thermal conditions or through catalysis with agents like arylboronic acids. hw.ac.uknih.govresearchgate.net The use of coupling reagents is a common strategy for efficient amide bond formation. nih.gov

Alkylation: The amino group can also undergo N-alkylation. Regioselective mono-N-alkylation of amino groups can be challenging, but specific methods have been developed. For instance, a strategy utilizing molecular sieves as a base has been reported for the side-chain N-alkylation of amino acids. nih.gov Such methods could potentially be applied to the 6-amino group of the dihydropurine scaffold.

The following table summarizes potential derivatization reactions at the 6-amino position:

Reaction TypeReagentConditionsProduct Functional Group
AmidationAcetic anhydrideBaseN-Acetyl
AmidationBenzoyl chlorideBaseN-Benzoyl
AlkylationMethyl iodideBaseN-Methyl
AlkylationBenzyl bromideBaseN-Benzyl

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a prominent example, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. While specific examples of Suzuki coupling directly on the this compound scaffold are not extensively documented in readily available literature, the principles of this reaction can be applied to functionalize the purine core.

For a successful Suzuki coupling, a leaving group (such as a halogen) is typically required on one of the coupling partners. The dihydropurine ring itself does not possess a suitable leaving group for direct coupling. Therefore, a synthetic strategy would likely involve the introduction of a halogen atom at a specific position on the purine ring system prior to the dihydropurine formation or a subsequent functionalization step.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron species and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent system is critical for the efficiency of the reaction.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.
Transmetalation The organic group from the organoboron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

This interactive table summarizes the fundamental steps of the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The dihydropyrimidine portion of this compound is not aromatic, and therefore not a substrate for classical SNAr. However, the imidazole portion of the purine ring system can be considered for such reactions, provided it is appropriately activated.

The mechanism of SNAr typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

In the context of purine analogs, nucleophilic substitution reactions are well-documented. For instance, halopurines are common substrates for the introduction of various nucleophiles, including amines, alkoxides, and thiolates. While the dihydro nature of this compound alters the electronic properties of the ring system, nucleophilic substitution could potentially be achieved at the aromatic imidazole ring, or the dihydropyrimidine ring could be aromatized prior to a substitution reaction.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials. Transition metal catalysts, particularly palladium, rhodium, and iridium, are often employed to facilitate these transformations.

For this compound, C-H functionalization could potentially occur at several positions on the heterocyclic core. The feasibility of such a reaction would depend on the relative reactivity of the different C-H bonds and the directing group strategy employed. The amino group at the 6-position or the nitrogen atoms within the ring system could serve as directing groups to guide the metal catalyst to a specific C-H bond.

While specific literature on the C-H functionalization of this compound is scarce, the principles of directed C-H activation on N-heterocycles are well-established. These reactions typically involve the formation of a cyclometalated intermediate, followed by reaction with a coupling partner.

Chemical Transformation Pathways

Redox Conversions and Electroreduction Mechanisms

The redox behavior of purine derivatives is of significant interest due to their biological roles. The electrochemical reduction of purine and its analogs has been studied to understand their metabolic pathways and to develop electroanalytical methods.

The reduction of the purine nucleus generally occurs in the pyrimidine ring. For purine itself, electrochemical reduction is a multi-electron process that can lead to the formation of di- and tetrahydro- derivatives. The specific mechanism can be influenced by factors such as pH and the electrode material.

For this compound, which already possesses a dihydropyrimidine ring, further reduction could lead to tetrahydro- or even hexahydropurine derivatives. The electroreduction would likely involve the sequential transfer of electrons and protons to the double bonds within the heterocyclic system. The presence of the amino group at the 6-position would influence the electron density of the ring system and, consequently, its reduction potential.

Oxidative Aromatization Processes

The dihydropyrimidine ring in this compound can undergo oxidative aromatization to form the corresponding fully aromatic purine derivative, 6-aminopurine (adenine). This transformation is a common reaction for dihydro-N-heterocycles and can be achieved using a variety of oxidizing agents.

The mechanism of oxidative aromatization typically involves the removal of two hydrogen atoms from the dihydro ring, leading to the formation of a new double bond and the restoration of aromaticity. This process is thermodynamically favorable due to the stability gained from the aromatic system.

A range of oxidizing agents can be employed for this purpose, and the choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions.

Table 2: Common Oxidizing Agents for Aromatization of Dihydro-N-heterocycles

Oxidizing AgentTypical Conditions
Manganese dioxide (MnO₂)Neutral, often in organic solvents like chloroform (B151607) or dichloromethane
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Mild conditions, often used for sensitive substrates
Potassium permanganate (KMnO₄)Strong oxidizing agent, typically in acidic or basic solution
Nitric acid (HNO₃)Strong oxidizing agent
Air/OxygenCan be used with a catalyst or under specific conditions

This interactive table provides examples of oxidizing agents that can be used for the aromatization of dihydro-N-heterocycles.

The oxidative aromatization of dihydropurines is a key step in some synthetic routes to purine derivatives and can also be relevant in understanding their metabolic fate.

Recyclization and Rearrangement Reactions

The dihydropyrimidine ring system can be susceptible to ring-opening and subsequent recyclization or rearrangement reactions, particularly under acidic or basic conditions. One of the most relevant rearrangements for this class of compounds is the Dimroth rearrangement.

The Dimroth rearrangement is a type of ring transformation where an endocyclic and an exocyclic heteroatom switch places. nih.gov In the context of 6-aminodihydropyrimidines, this would typically involve the ring nitrogen and the exocyclic amino group. The reaction is often catalyzed by acid or base and proceeds through a ring-opened intermediate. nih.gov

The general mechanism for a base-catalyzed Dimroth rearrangement involves the following steps:

Hydroxide ion attacks a carbon atom in the pyrimidine ring, leading to ring opening.

The resulting intermediate undergoes conformational changes.

Intramolecular cyclization occurs, forming a new ring with the heteroatoms in different positions.

Elimination of water re-establishes the heterocyclic system.

The propensity for the Dimroth rearrangement to occur in this compound would depend on the stability of the ring-opened intermediate and the reaction conditions. nih.gov This type of rearrangement is an important consideration in the synthesis and chemical modification of purine and pyrimidine derivatives, as it can lead to the formation of isomeric products. nih.govrsc.orgrsc.org

Isotopic Labeling Strategies for this compound Derivatives

Isotopically labeled compounds are indispensable tools in pharmaceutical and biochemical research. acs.org The introduction of isotopes such as deuterium (²H or D), tritium (³H or T), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the molecular structure of this compound derivatives allows for detailed investigation into metabolic pathways, reaction mechanisms, and pharmacokinetics. acs.orgnih.gov These labeled analogues serve as internal standards for quantitative mass spectrometry, probes in nuclear magnetic resonance (NMR) spectroscopy, and tracers in metabolic studies. nih.govasiaisotopeintl.com Methodologies for isotopic labeling can be broadly categorized into hydrogen-isotope exchange for deuterium and tritium, and chemical or biosynthetic (metabolic) synthesis for carbon-13 and nitrogen-15.

Hydrogen-Isotope Exchange (HIE) for Deuterium and Tritium Labeling

A prominent strategy for the late-stage introduction of deuterium and tritium into purine structures is through hydrogen-isotope exchange (HIE) reactions. This approach is advantageous as it can be performed on complex molecules without altering their fundamental structure. acs.org

Ruthenium-Catalyzed Exchange:

A highly effective method employs ruthenium nanoparticles (RuNp) as a catalyst to facilitate the exchange of hydrogen atoms with deuterium or tritium gas (D₂ or T₂). nih.govresearchgate.net This reaction typically occurs at the C-H bonds positioned alpha to a nitrogen atom within the purine core, which are the most acidic. nih.govresearchgate.net For purine derivatives, this results in selective labeling, primarily at the C2 and C8 positions. researchgate.net

The reaction is conducted under mild conditions, demonstrating broad substrate scope and tolerance to various solvents. nih.govresearchgate.net For instance, using 5 mol% of a ruthenium nanoparticle catalyst embedded in a PVP polymer matrix (RuNp@PVP) with D₂ gas (2 bar) in D₂O at 55°C, significant deuterium incorporation can be achieved. nih.govresearchgate.net This method has been successfully applied to a range of purine-based compounds, including nucleosides and complex drug molecules. researchgate.netresearchgate.net The use of tritium gas under similar conditions allows for the preparation of radiolabeled compounds with high specific activity, which are crucial for drug metabolism and pharmacokinetic (ADME) studies. nih.govresearchgate.net

SubstrateCatalystIsotope SourceSolventConditionsIsotopic IncorporationReference
PurineRuNp@PVPD₂ (2 bar)D₂O55 °C2.7 D (90% enrichment at available positions) nih.govresearchgate.net
Adenosine (B11128)RuNp@PVPD₂ (2 bar)D₂O55 °CSelective deuteration on the purine core researchgate.net
GuanosineRuNp@PVPD₂ (2 bar)D₂O55 °CSelective deuteration on the purine core researchgate.net
Various Purine DrugsRuNp@PVPD₂ or T₂VariousMildGood isotopic enrichments (up to 3.9 D) researchgate.netresearchgate.net

Chemical Synthesis with Labeled Precursors for ¹³C and ¹⁵N Labeling

The incorporation of stable isotopes like ¹³C and ¹⁵N typically requires a de novo synthetic approach where labeled building blocks are used to construct the purine ring system.

Nitrogen-15 Labeling:

A versatile method for producing purine derivatives with multiple ¹⁵N atoms involves building the heterocyclic core from simple, isotopically enriched precursors. One effective strategy starts with the synthesis of [¹⁵N₅]-adenine, which can then be chemically converted to other purine analogues. nih.gov For example, [¹⁵N₅]-adenine can be deaminated to produce [¹⁵N₄]-hypoxanthine, which is a precursor for other derivatives like [¹⁵N₄]-6-chloropurine. nih.gov This chloropurine intermediate is highly versatile and can react with various amines to yield a wide range of C6-substituted [¹⁵N₄]-purine derivatives. nih.gov

Another synthetic route involves the cyclocondensation of a labeled pyrimidine precursor. This has been demonstrated in the synthesis of 8-oxo-purine derivatives, where ¹⁵N isotopes were introduced using [¹⁵N]-benzylamine and ¹⁵N-labeled sodium nitrite during the construction of the pyrimidine ring. nih.gov

Carbon-13 Labeling:

Similar to ¹⁵N-labeling, ¹³C atoms are incorporated through chemical synthesis using labeled reagents. A common strategy is to use a ¹³C-labeled source for one of the carbon atoms in the purine ring. For example, the C8 position of the purine core can be introduced using ¹³C-labeled urea during the final cyclocondensation step that forms the imidazole portion of the purine ring system. nih.gov This approach was successfully used in the synthesis of [¹⁵N₃, ¹³C₁]-8-oxoguanine. nih.gov

Labeling StrategyLabeled Precursor(s)Target IsotopeKey Reaction StepResulting Product ExampleReference
Total Synthesis[¹⁵N]-Formamide¹⁵NRing formation/closure[¹⁵N₅]-Adenine nih.gov
Intermediate Conversion[¹⁵N₅]-Adenine, NaNO₂¹⁵NDeamination[¹⁵N₄]-Hypoxanthine nih.gov
Precursor Synthesis[¹⁵N]-Benzylamine, Na¹⁵NO₂¹⁵NNitrosation¹⁵N-labeled triaminopyrimidine nih.gov
Cyclocondensation¹³C-Urea¹³CRing closure[¹³C₁]-8-oxopurine nih.gov

Metabolic Labeling Strategies

Metabolic labeling is an alternative approach where living cells are cultured in a medium containing nutrients enriched with stable isotopes. The cells utilize these labeled nutrients in their natural biosynthetic pathways to produce isotopically labeled biomolecules, including purine derivatives. nih.gov

For purine synthesis, ¹³C-labeled glucose can be supplied to cells. The glucose is metabolized through pathways like the pentose phosphate pathway, providing labeled ribose-5-phosphate, and through glycolysis and the TCA cycle, providing labeled carbon backbones for amino acids like glycine, which are direct precursors for the purine ring. nih.govnih.gov

Similarly, ¹⁵N-labeling can be achieved by providing cells with ¹⁵N-enriched nitrogen sources. Amino acids such as ¹⁵N-glutamine, ¹⁵N-aspartate, and ¹⁵N-glycine are the primary nitrogen donors for the de novo purine biosynthesis pathway. nih.gov By tracing the incorporation of these isotopes into purine intermediates and final products, researchers can elucidate the activity and regulation of the metabolic network. nih.gov This method is particularly powerful for studying cellular metabolism and the effects of drugs on nucleotide synthesis in a biological context. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,7-Dihydro-4H-purin-6-amine, offering detailed insights into the chemical environment of each atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-2 8.0 - 8.5 s 1H
H-8 7.8 - 8.3 s 1H
CH₂ (dihydro ring) 3.0 - 4.0 t 2H
CH₂ (dihydro ring) 2.5 - 3.5 t 2H
NH₂ 6.0 - 7.5 br s 2H
NH (dihydro ring) 5.0 - 6.0 br s 1H

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. In purine (B94841) derivatives, the chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative. For example, in a related 6-chloropurine (B14466) derivative, the C5 carbon chemical shift was used to differentiate between N7 and N9 isomers. acs.org The chemical shifts for the carbons in the purine core typically appear in the downfield region (110-160 ppm). chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 155
C-4 145 - 150
C-5 115 - 125
C-6 155 - 160
C-8 138 - 142
CH₂ (dihydro ring) 40 - 50
CH₂ (dihydro ring) 30 - 40

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the purine ring system. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique often requires isotopic enrichment or the use of indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC). huji.ac.ilrsc.org The chemical shifts of the nitrogen atoms provide valuable information about their hybridization and chemical environment. For instance, ¹⁵N NMR has been used to study the tautomeric forms of purine derivatives. royalsocietypublishing.org

Table 3: Predicted ¹⁵N NMR Data for this compound

Nitrogen Predicted Chemical Shift (ppm)
N-1 -150 to -170
N-3 -160 to -180
N-7 -100 to -120
N-9 -140 to -160
NH₂ -300 to -320

Note: This is a generalized prediction relative to a standard like nitromethane. Actual values can vary significantly based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those in the dihydro portion of the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. github.ioustc.edu.cn The HSQC experiment can also provide information about the number of attached protons (CH, CH₂, CH₃) based on the phase of the cross-peaks. github.io

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula of the compound, confirming its identity and distinguishing it from other compounds with the same nominal mass. royalsocietypublishing.org The calculated exact mass for the protonated molecule [M+H]⁺ of a related compound was used to confirm its structure. mdpi.com HRMS is also a valuable tool for assessing the purity of a sample. acs.org

Table 4: HRMS Data for this compound (C₅H₈N₅)

Ion Calculated m/z Observed m/z
[M+H]⁺ 138.0825 To be determined experimentally

Note: The calculated mass corresponds to the exact mass of the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.comunits.itthermofisher.comsigmaaldrich.comnih.gov It is extensively used for the identification and quantification of compounds in complex mixtures. units.itthermofisher.com In the context of purine analogs, LC-MS is invaluable for metabolic studies, impurity profiling, and pharmacokinetic analysis. mdpi.comnih.govhaematologica.org

For dihydropurine derivatives, LC-MS analysis typically involves a reversed-phase or HILIC column for separation, followed by detection using a mass spectrometer, often with electrospray ionization (ESI). sigmaaldrich.com The mass spectrometer provides information on the molecular weight of the analyte and its fragmentation pattern, which aids in structural elucidation. units.itthermofisher.com

Table 1: Representative Mass Spectrometry Data for Dihydropurine Analogs

CompoundIonization ModeObserved m/zInterpretationReference
2-(4-isopropylbenzyl)-6-carbamoyl-1,2-dihydropurineESI+284[M+H]⁺ orientjchem.org
1-benzyl-4-(C-cyanoformimidoyl)imidazoleEI226[M+H]⁺ scispace.com
9-aryl-6-carbamoyl-1,2-dihydropurineFABVaries[M+H]⁺ psu.edu

This table presents data for analogs of this compound to illustrate typical mass spectrometry results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation. chemistrystudent.comlibretexts.orgwpmucdn.comresearchgate.net Covalent bonds vibrate at specific frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs. chemistrystudent.com An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation, typically expressed in wavenumbers (cm⁻¹). chemistrystudent.com

For a compound like this compound, key functional groups include N-H (amines and amides), C-H, C=N, and C-N bonds. The IR spectrum of a related compound, 6-amino-7,9-dihydropurine-8-thione , has been analyzed, providing insight into the expected spectral features. researchgate.net The N-H stretching vibrations of the amino group typically appear in the region of 3100-3500 cm⁻¹. spectroscopyonline.com In the case of 2-(4-isopropylbenzyl)-6-carbamoyl-1,2-dihydropurine , N-H stretching vibrations were observed at 3320, 3300, 3260, and 3210 cm⁻¹. orientjchem.org The C=O stretching of the amide group in this compound was found at 1695 cm⁻¹. orientjchem.org

Table 2: Characteristic IR Absorption Bands for Dihydropurine Analogs

Functional GroupCompoundWavenumber (cm⁻¹)Reference
N-H stretch (amine)2-(4-isopropylbenzyl)-6-carbamoyl-1,2-dihydropurine3320, 3300, 3260, 3210 orientjchem.org
C=O stretch (amide)2-(4-isopropylbenzyl)-6-carbamoyl-1,2-dihydropurine1695 orientjchem.org
N-H stretch6-amino-7,9-dihydropurine-8-thioneNot specified researchgate.net
C=N stretch5-amino-4-(cyanoformimidoyl)-1H-imidazole1660-1650 orientjchem.org

This table provides representative IR data for analogs to infer the expected spectral characteristics of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed model of the molecular structure, including bond lengths and angles, can be generated. wikipedia.org

While a crystal structure for this compound has not been reported, studies on related dihydropurine derivatives illustrate the utility of this technique. For example, the X-ray structure of murine adenosine (B11128) deaminase in complex with (6S)-hydroxyl-1,6-dihydropurine riboside , a reaction coordinate analog, has been determined. nih.govnih.gov This study revealed key interactions between the inhibitor and the enzyme's active site, including the coordination of the hydroxyl group to a zinc ion. nih.gov The crystal structure of a 9-aryl-6-carbamoyl-1,2-dihydropurine derivative showed that the aryl ring is twisted relative to the plane of the dihydropurine ring system. psu.edu

Table 3: Representative X-ray Crystallography Data for Related Heterocyclic Systems

CompoundKey Structural FeatureReference
(6S)-hydroxyl-1,6-dihydropurine riboside complexCoordination of hydroxyl group to Zn²⁺ in adenosine deaminase nih.govnih.gov
9-aryl-6-carbamoyl-1,2-dihydropurine derivativeTwisted conformation between aryl and dihydropurine rings psu.edu
6-Amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolateDetailed bond lengths and angles of the dihydropyridine (B1217469) ring mdpi.com

This table highlights the application of X-ray crystallography to analogous compounds to demonstrate its capabilities for structural elucidation.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. The choice of technique depends on the properties of the analyte and the matrix in which it is found.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. mdpi.comchromatographyonline.comaocs.org It offers high resolution, speed, and sensitivity. chromatographyonline.com For purine analogs, reversed-phase HPLC (RP-HPLC) is a common method, where a nonpolar stationary phase is used with a polar mobile phase. aocs.orgpensoft.netfudan.edu.cn

The separation of purine analogs by HPLC is influenced by factors such as the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, and the type of stationary phase. nih.govpensoft.net While specific HPLC retention times for this compound are not documented, methods developed for other purine derivatives can be adapted. For instance, a study on dihalogenated purine nucleoside analogs utilized a C18 reversed-phase column with a water/acetonitrile gradient for purification. nih.gov

Table 4: General HPLC Conditions for Purine Analog Analysis

Stationary PhaseMobile PhaseDetectionApplicationReference
C18 Reversed-PhaseWater/Acetonitrile GradientUVPurification of dihalogenated purine nucleosides nih.gov
C18 Reversed-PhasePhosphate buffer with methanol (B129727) or acetonitrileUV (254 nm)Analysis of purine-metabolizing enzymes nih.gov
Chiral Stationary PhaseMethanol/Water/Phosphate bufferUVEnantiomeric separation of xanthine (B1682287) derivatives pensoft.net

This table outlines typical HPLC methodologies applicable to the analysis of this compound and its analogs.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. psu.edunih.govnih.govdiva-portal.org It involves a stationary phase, typically silica (B1680970) gel or alumina, coated on a plate, and a mobile phase that moves up the plate by capillary action. diva-portal.org The separation is based on the differential partitioning of the components between the stationary and mobile phases, resulting in different migration distances (Rf values).

For purine derivatives, TLC is often used to check the purity of synthesized compounds. psu.edunih.gov For example, the synthesis of 9-aryl-6-carbamoyl-1,2-dihydropurines was monitored by TLC using a silica plate and a mobile phase of chloroform (B151607) and ethanol. psu.edu The detection of spots can be achieved using UV light. diva-portal.org

Table 5: Representative TLC Data for Purine Analogs

CompoundStationary PhaseMobile PhaseDetectionApplicationReference
9-aryl-6-carbamoyl-1,2-dihydropurinesSilica gelChloroform/Ethanol (9:1)UVReaction monitoring psu.edu
2-(4-isopropylbenzyl)-6-carbamoyl-1,2-dihydropurineNot specifiedNot specifiedRed-orange spotProduct formation orientjchem.org
Enantiomers of dihydropyridine derivativesChiral stationary phaseMethanol-containing mobile phasesUVEnantiomeric separation nih.gov

This table provides examples of TLC applications for related compounds, which can guide the development of methods for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that is particularly well-suited for the separation of polar and hydrophilic compounds. sigmaaldrich.comsepscience.comnih.govthermofisher.com It typically employs a polar stationary phase (such as silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comnih.gov

HILIC is an excellent alternative to reversed-phase chromatography for the analysis of polar compounds that show little or no retention on C18 columns. sepscience.com The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.comnih.gov This technique has been successfully applied to the separation of various polar compounds, including purines and their metabolites. sigmaaldrich.comsielc.com

While specific HILIC separation data for this compound is not available, the principles of HILIC can be applied to develop a suitable analytical method. The choice of stationary phase, mobile phase composition (acetonitrile/water ratio and buffer), and pH are critical parameters for optimizing the separation. nih.gov

Table 6: General Principles of HILIC for Polar Compound Analysis

FeatureDescriptionReference
Stationary Phase Polar (e.g., silica, diol, amide, zwitterionic) sigmaaldrich.comnih.gov
Mobile Phase High organic content (typically >60% acetonitrile) with aqueous buffer sigmaaldrich.comnih.gov
Elution Increasing the aqueous content of the mobile phase decreases retention sepscience.com
Applications Separation of polar and hydrophilic compounds like purines, amino acids, and sugars sigmaaldrich.com

This table summarizes the key aspects of HILIC that would be relevant for the analysis of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, predict reaction mechanisms, and analyze intermolecular forces at the atomic level.

Electronic Structure Analysis (e.g., LUMO, spin density)

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov A smaller gap suggests higher reactivity. researchgate.net

For purine (B94841) analogs like 2-aminopurine (B61359), theoretical calculations have been extensively used to understand their photophysics. nih.gov Time-dependent density functional theory (TD-DFT) calculations on 2-aminopurine stacked with other nucleobases show a reduction in the oscillator strength of its primary π-π* transition, which affects its radiative rate. nih.gov Furthermore, the presence of lower-energy charge transfer states is predicted to facilitate non-radiative decay pathways. nih.gov

In the context of radical species, the distribution of spin density is key to identifying the most reactive sites. Studies on the purine anion radical have shown that a significant portion of the spin density is localized at specific positions, which correlates with the sites of preferential reactions like hydrogenation. acs.org For the hydroxyl radical-mediated oxidation of 2-aminopurine, DFT calculations have been used to map the spin density of the resulting primary radicals. acs.org

Table 1: Representative Theoretical Electronic Properties of Purine Analogs

Compound/SystemMethodCalculated PropertyValueReference
2-AminopurineTD-DFTVertical Transition Energies4.33 eV (¹(ππ* La)), 4.46 eV (¹(nπ)), 5.33 eV (¹(ππ Lb)) pnas.org
Iron(III) Porphyrin ComplexDFT/B3LYP/6-311G(d,p)HOMO-LUMO Gap0.9042 eV physchemres.org
Triazine DerivativeDFT/B3LYP/6–311++G(d,p)HOMO-LUMO Gap4.4871 eV irjweb.com
QuinolineDFT/B3LYP/6–31+G(d,p)HOMO-LUMO Gap-4.83 eV scirp.org

This table presents a selection of theoretical electronic properties for related heterocyclic systems to provide context for the expected values for 5,7-Dihydro-4H-purin-6-amine.

Theoretical Prediction of Redox Mechanisms

Computational methods are powerful tools for predicting the redox behavior of molecules, including their redox potentials and the mechanisms of electron transfer. mdpi.com For complex biological molecules, these calculations can elucidate how the environment influences redox properties. nih.gov

The oxidation of purines is a critical area of study due to its implications for DNA damage. nih.gov Theoretical studies on the oxidation of guanine, for instance, have shown that the redox potential is sensitive to the surrounding DNA sequence and conformation. nih.govuniroma1.it

For 2-aminopurine, the mechanism of its oxidation by hydroxyl radicals has been investigated using DFT calculations. nih.gov These studies reveal that the reaction can proceed through several pathways, including single electron transfer (SET), hydrogen abstraction (HA), and radical adduct formation (RAF). nih.gov The calculations showed that RAF at the C8-position is the dominant pathway, followed by the SET mechanism. nih.gov Such theoretical predictions are invaluable for understanding the initial steps of oxidative damage to purine structures.

Table 2: Calculated Branching Ratios for the Reaction of •OH with 2-Aminopurine

Reaction MechanismBranching Ratio (%)Reference
Radical Adduct Formation (RAF) at C846.1 nih.gov
Single Electron Transfer (SET)39.6 nih.gov
Radical Adduct Formation (RAF) at C614.3 nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and intermolecular interactions. conicet.gov.ar By examining the topology of the electron density, QTAIM can characterize hydrogen bonds and other non-covalent interactions. chemrxiv.orgnih.gov Key parameters include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between two interacting atoms. conicet.gov.ar

QTAIM has been applied to study the hydrogen bonding patterns in mispairs of 2-aminopurine with other DNA bases. nih.gov These studies have tracked the evolution of physico-chemical parameters along the reaction coordinate of tautomerization, revealing how the strength and nature of hydrogen bonds change during these processes. nih.govfrontiersin.org The analysis can distinguish between classical hydrogen bonds and other specific intermolecular interactions. nih.gov The formation of hydrogen bonds leads to a redistribution of electron density, which can be quantified by changes in QTAIM atomic charges. rsc.org

Table 3: Topological Parameters from QTAIM Analysis for Hydrogen Bonds

SystemInteractionElectron Density at BCP (ρ) (a.u.)Laplacian of Electron Density at BCP (∇²ρ) (a.u.)Reference
Substituted Formamide DimersN-H···O0.02-0.04Positive acs.org
2-Thiocytosine ClustersN-H···S/NVaries with tautomer and cluster sizeVaries rsc.org

This table provides typical ranges for QTAIM parameters for hydrogen bonds in related systems, illustrating the data that would be expected from a similar analysis of this compound.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscapes and interactions with their environment over time. nih.govnih.gov These simulations are particularly useful for understanding the behavior of flexible molecules in solution. wesleyan.edu

For 2-aminopurine, MD simulations have been instrumental in studying its dynamics when incorporated into DNA. acs.org These simulations have shown that 2-aminopurine-labeled dinucleotides sample various stacking conformations and that the transitions between these states occur on nanosecond timescales. acs.orgmontana.edu This dynamic behavior is crucial as it influences the fluorescence properties of 2-aminopurine, which is often used as a probe in experimental studies of DNA structure and dynamics. oup.comoup.comresearchgate.net The simulations can also reveal local structural perturbations induced by the presence of the analogue. oup.com

By combining MD simulations with experimental data, a more complete picture of the conformational heterogeneity of DNA containing 2-aminopurine can be achieved. oup.com This integrated approach helps to rationalize the complex fluorescence decay observed experimentally and provides a structure-based understanding of the different conformational states. oup.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). cam.ac.uk It is a key tool in structure-based drug design for predicting ligand-protein binding modes. mdpi.comstanford.edunih.gov

Ligand-Protein Binding Mode Predictions

Docking studies of purine analogs have been conducted to understand their interactions with various protein targets. For example, 2-aminopurine has been studied in the context of its interaction with DNA polymerases. nih.govresearchgate.netacs.org Crystal structures have shown 2-aminopurine flipped into the active site of the adenine-specific DNA methyltransferase M.TaqI, where it forms π-stacking interactions with a tyrosine residue. acs.org

In a molecular docking study of novel purine nucleoside analogs with herpesviral thymidine (B127349) kinase, a 2-aminopurine-6(1H)-thione derivative showed significant binding affinity, comparable to the known inhibitor Acyclovir. harvard.edu Such studies identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These predictions can then guide the design of more potent and selective inhibitors.

Table 4: Representative Molecular Docking Results for Purine Analogs

LigandProtein TargetKey Interacting Residues (Predicted)Binding Affinity (if reported)Reference
2-Aminopurine-6(1H)-thioneVZV Thymidine KinaseNot specifiedKi ≈ 0.3 mM harvard.edu
2-aminopurineDNA polymerase (RB69)Not specifiedNot specified acs.org
2-aminopurineDNA methyltransferase (M.TaqI)Tyr108 (π-stacking)Not specified acs.org

This table exemplifies the type of data obtained from molecular docking studies of purine analogs with protein targets.

Assessment of Binding Affinity and Selectivity

Computational methods are pivotal in estimating the binding affinity and selectivity of ligands for their biological targets, a critical step in drug discovery. Techniques such as molecular docking simulate the interaction between a small molecule and a protein's binding site, predicting the preferred orientation and calculating a score that estimates binding strength.

A phytochemical investigation of Sedum sarmentosum identified a new 5H-purin-6-amine. researchgate.net To explore its biological activity, molecular docking studies were performed against the farnesoid X receptor (FXR), a key regulator in liver diseases. The analysis revealed that the compound could activate FXR, with docking results suggesting that the primary binding modes involved hydrogen bonding and van der Waals forces. researchgate.net The compound achieved a high docking score of 6.34, indicating a strong potential for interaction. researchgate.net

Similar computational approaches have been applied to other purine derivatives to assess their potential. For instance, the simple 2-amine-9H-purine scaffold was identified as a weak ligand for human bromodomains through initial fragment screening and was subsequently optimized. acs.org In another study, purine analogues based on a 4,7-dihydro- researchgate.netacs.orgnih.gov-triazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine core were docked against the cyclooxygenase-2 (COX-2) enzyme. rsc.org Several of these compounds showed high binding affinities, with docking scores reaching as low as -8.82 kcal/mol, suggesting potent inhibitory capabilities. rsc.org Furthermore, a derivative, 1H-Purin-2-amine, 6-methoxy-N-methyl-, was docked into the active site of E. coli Gyrase B, where it formed two crucial hydrogen bonds with residues ASP 73 and GLY 77, highlighting specific interactions that drive its antibacterial potential. mdpi.com

Table 1: Molecular Docking Scores of Purine Derivatives Against Various Targets

Compound/ScaffoldTargetDocking Score (kcal/mol)Reference
5H-purin-6-amineFarnesoid X Receptor (FXR)6.34* researchgate.net
7-furan triazolo-triazine (Purine analogue)Cyclooxygenase-2 (COX-2)-8.82 rsc.org
7-(2-hydroxy phenyl) triazolo-triazine (Purine analogue)Cyclooxygenase-2 (COX-2)-7.82 rsc.org
1H-Purin-2-amine, 6-methoxy-N-methyl-E. coli Gyrase B-5.613 mdpi.com

Note: The scoring algorithm for this value differs from the others; higher positive values indicate stronger binding in this specific study.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. Computational methods accelerate SAR derivation by modeling how modifications to a scaffold will affect its target interactions.

A notable example involves the development of 7H-purines as antitubercular agents. cuni.cz Phenotypic screening identified a potent hit, which led to extensive SAR studies on the purine core. cuni.cz These studies revealed that substitution at the 7-(naphthalen-2-ylmethyl) position was crucial for activity, while modifications at positions 2 and 6 were also possible. cuni.cz This led to the development of optimized analogues with 6-amino substitutions that showed strong activity against Mycobacterium tuberculosis. cuni.cz Molecular modeling studies combined with molecular dynamics simulations were instrumental in revealing the key structural features necessary for effective interaction with the target enzyme, DprE1. cuni.cz

In another research effort, the 2-amine-9H-purine scaffold was identified as a starting template for developing ligands for the bromodomain of human BRD9. acs.org Through iterative structure-based design, which relies heavily on computational modeling, the weak initial fragment was developed into a potent nanomolar inhibitor. acs.org X-ray crystallography and computational modeling of the lead compound bound to BRD9 revealed an unprecedented "induced-fit" rearrangement of the protein's binding pocket, a discovery that provides a new avenue for designing selective inhibitors. acs.org

Table 2: Summary of Computationally-Derived SAR for Purine Scaffolds

ScaffoldTargetKey SAR FindingComputational MethodReference
7H-PurineDprE1 (M. tuberculosis)7-(naphthalen-2-ylmethyl) substitution is critical for activity; 6-amino substitution is optimal.Molecular Modeling & Molecular Dynamics cuni.cz
2-amine-9H-PurineBRD9 Bromodomain6-aryl substitution packs into the ZA-loop; binding induces significant pocket rearrangement.Molecular Docking & Induced-Fit Docking acs.org

Scaffold Repurposing and Virtual Screening Applications for Novel Targets

The structural versatility of the this compound scaffold makes it an excellent candidate for scaffold repurposing and virtual screening. nih.govresearchgate.net Scaffold repurposing aims to adapt a known chemical framework to interact with new biological targets, while virtual screening uses computational power to search vast libraries of compounds for potential new hits. nih.govbiorxiv.org

The purine scaffold, central to adenosine (B11128) receptor ligands, has been successfully repurposed for other G Protein-Coupled Receptors (GPCRs). nih.gov In one study, derivatives of adenosine, which contain the purine core, were computationally modified and evaluated, leading to their transformation into antagonists for the 5HT2B and 5HT2C serotonin (B10506) receptors. nih.gov This demonstrates that a scaffold's activity is not limited to its original target family and can be rationally redesigned for new purposes using structure-based computational methods. nih.gov

Similarly, a purine-like inhibitor of Rab7 GTPase was identified and noted to be a valuable scaffold for developing selective inhibitors against other related GTPases. google.com This highlights the potential of a single core structure to serve as a foundation for targeting multiple members of a protein family.

Virtual screening has proven effective in identifying novel antibacterial agents by searching massive compound libraries, moving beyond the limited chemical diversity of traditional screening. biorxiv.orgcore.ac.uk The 2-amine-9H-purine scaffold itself was first identified as a bromodomain ligand through the screening of a fragment library, showcasing how computational and experimental screening can pinpoint promising starting points for drug development. acs.org These approaches allow researchers to explore a much larger chemical space efficiently, increasing the likelihood of discovering new bioactive compounds with novel scaffolds. biorxiv.org

Biochemical and Molecular Biological Research in Vitro Focus

Modulation of Purinergic Pathways and Receptors

The purinergic signaling system, which involves purine (B94841) nucleotides and nucleosides like ATP and adenosine (B11128), plays a critical role in numerous physiological processes. The interaction of isoguanine (B23775) and its derivatives with components of this system has been a subject of scientific inquiry.

Interaction with Adenosine Receptor (AR) Subtypes

Adenosine receptors are a class of G protein-coupled receptors that are crucial in various signaling pathways. While direct and comprehensive binding data for isoguanine across all adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) is not extensively documented in publicly available research, studies on its nucleoside form, isoguanosine, and the related purine, guanosine, provide some insights.

Research on 1-methylisoguanosine (B1211035), a derivative of isoguanosine, has demonstrated its interaction with central adenosine receptors. Its pharmacological actions were found to be antagonized by 8-(p-sulfophenyl)theophylline, a known adenosine receptor antagonist, suggesting that the effects are mediated through these receptors. The depressant action of 1-methylisoguanosine on neuronal activity was observed to be similar in potency to adenosine. It has been hypothesized that the neuroprotective effects of the related purine nucleoside, guanosine, may be mediated through an interaction with adenosine receptors, particularly A₁/A₂A receptor heteromers. However, specific binding affinities (Kᵢ values) for isoguanine itself at the different AR subtypes remain to be fully elucidated.

Interaction with P2X and P2Y Receptor Subtypes

P2 receptors are another major class of purinergic receptors, divided into the ionotropic P2X family and the metabotropic P2Y family, which are activated by nucleotides such as ATP, ADP, UTP, and UDP. wikipedia.org Currently, there is a lack of scientific evidence in the available literature to suggest that 5,7-Dihydro-4H-purin-6-amine or its nucleoside, isoguanosine, acts as a significant ligand or modulator of P2X and P2Y receptor subtypes. The primary agonists for these receptors are well-established as various purine and pyrimidine (B1678525) nucleotides, and isoguanine is not typically classified among them. Screening studies and pharmacological evaluations have not reported significant interactions.

Enzyme Regulation in Purine Metabolism (e.g., Nucleotidases)

Purine metabolism is a complex network of pathways, including de novo synthesis and salvage pathways, which are tightly regulated by a host of enzymes to maintain nucleotide pools. Nucleotidases are enzymes that catalyze the hydrolysis of nucleotides into nucleosides and phosphate, playing a key role in the salvage pathway and the generation of signaling molecules like adenosine.

There is currently a lack of specific research detailing the direct regulatory effects of this compound on the activity of nucleotidases or other key enzymes in the purine metabolism pathway. The regulation of these pathways is intricate, involving feedback inhibition by purine nucleotides like AMP, GMP, and IMP. nih.gov While isoguanine is a purine base, its specific role as a modulator of these enzymatic processes has not been established in the scientific literature.

Enzyme Inhibition Mechanisms and Kinetics

The potential for isoguanine to act as an enzyme inhibitor has been explored in the context of several enzyme families due to its purine structure, which is a common scaffold in many enzymatic cofactors and substrates.

Inhibition of Sirtuin Family Deacetylases (SIRT1, SIRT2, SIRT3, SIRT5)

Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in cellular regulation. researchgate.net The development of sirtuin inhibitors is an active area of research. While some purine-based compounds have been investigated as sirtuin modulators, there is a notable absence of specific data on the inhibitory activity of this compound against SIRT1, SIRT2, SIRT3, and SIRT5. A patent has listed isoguanine within a broad class of potential sirtuin modulators, but did not provide specific inhibition data such as IC₅₀ values. nih.gov Consequently, the inhibitory mechanism and kinetics of isoguanine on these sirtuin isoforms are not documented.

Table 1: Summary of Research Findings on Isoguanine and Sirtuin Inhibition

Sirtuin Isoform Reported Inhibitory Activity of Isoguanine IC₅₀ Values
SIRT1 No specific data available Not Determined
SIRT2 No specific data available Not Determined
SIRT3 No specific data available Not Determined
SIRT5 No specific data available Not Determined

This table reflects the current lack of specific experimental data for the direct inhibition of SIRT1, SIRT2, SIRT3, and SIRT5 by this compound.

Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling. tocris.com The potential for purine analogs to inhibit PDEs has been extensively studied. However, direct evidence for isoguanine as a potent inhibitor of major PDE families is lacking. Research on a related compound, 1-methyl-isoguanosine, indicated that it does not inhibit cAMP phosphodiesterase in rat brain extracts. This suggests that isoguanine and its derivatives may not be broad-spectrum PDE inhibitors, although comprehensive screening against a wide range of PDE isoforms has not been reported.

Table 2: Summary of Research Findings on Isoguanine Derivatives and PDE Inhibition

Compound PDE Isoform(s) Studied Result
1-Methyl-isoguanosine cAMP Phosphodiesterase (rat brain) No inhibition observed

This table highlights the limited and negative findings regarding the PDE inhibitory activity of a closely related isoguanine derivative.

Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article focusing on the specific biochemical and molecular biological research of “this compound” according to the provided outline.

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Receptor Binding Studies and Ligand Affinity Profiling

Cannabinoid Receptor Type 2 (CB2R) Ligand Profiling

While purine analogs are studied as inhibitors for various enzymes, extensive searches did not yield any specific studies or data on the interaction of "this compound" with DHFR, TS, GPCRs, or CB2R. Similarly, no information was found regarding its involvement in hydroamination-based enzyme inhibition.

However, significant research has been conducted on the inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) by a class of compounds structurally related to the subject molecule.

Inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)

Research into novel antitubercular agents has identified the purine scaffold as a promising starting point for the development of inhibitors against Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1). DprE1 is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. cuni.cznih.gov Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. nih.govnewtbdrugs.orgsci-hub.st

A study focused on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified potent antimycobacterial activity. cuni.cz Structure-activity relationship (SAR) studies within this series revealed that a 6-amino substitution on the purine core, which is a key feature of "this compound", is favorable for strong inhibitory activity against M. tuberculosis. Optimized analogues with a 6-amino group (compound 56 in the study) demonstrated a Minimum Inhibitory Concentration (MIC) of 1 µM against the H37Rv strain and various drug-resistant clinical isolates. cuni.cz

To confirm that DprE1 was the molecular target, researchers isolated M. tuberculosis mutants resistant to a parent compound from the purine series. cuni.cz Genome sequencing of these resistant mutants revealed mutations in the dprE1 gene (Rv3790), providing strong evidence that the antimycobacterial action of this class of purines is due to the inhibition of the DprE1 enzyme. cuni.cz Further molecular modeling and molecular dynamics simulations have helped to elucidate the key structural features required for the effective interaction between these purine inhibitors and the DprE1 active site. cuni.cz Another computational study also identified a different 6-amino-purine derivative as a potential lead for a novel DprE1 inhibitor. nih.gov

These findings underscore the potential of the 6-aminopurine core structure, as seen in "this compound", as a scaffold for developing novel DprE1 inhibitors for the treatment of tuberculosis.

Molecular Mechanism of Biological Activities (Cell-Based Studies)

The biological activities of purine analogues are diverse and are largely dictated by the nature and position of chemical substitutions on the purine ring. These modifications can lead to interactions with a wide array of cellular machinery, influencing fundamental processes.

Mechanistic Studies on Cell Signaling Pathways

While direct studies on this compound are absent, the broader family of purine analogues is well-known for its ability to modulate intracellular signaling pathways. A primary mechanism of action for many of these compounds is the competitive inhibition of protein kinases, which are pivotal enzymes in signal transduction.

A notable example is the compound Olomoucine , a purine derivative with substitutions at the C2, N6, and N9 positions. Olomoucine functions as a competitive inhibitor of ATP binding to cyclin-dependent kinases (CDKs). nih.gov By occupying the ATP-binding pocket of these enzymes, such analogues can effectively block the downstream phosphorylation events that drive cell cycle progression and other signaling cascades. nih.gov The specificity and potency of this inhibition are highly dependent on the precise chemical structure of the purine analogue. nih.gov

Effects on Cell Cycle Progression

The influence of purine analogues on cell cycle progression is a significant area of research, with many derivatives demonstrating the ability to induce cell cycle arrest. nih.gov This is often a direct consequence of their impact on cell signaling pathways, particularly the inhibition of CDKs. nih.govtandfonline.com

For instance, Olomoucine and its related compounds have been demonstrated to inhibit several key CDK-cyclin complexes, including p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E. nih.gov The inhibition of these complexes can halt the cell cycle at critical checkpoints, such as the G1/S and G2/M transitions, thereby preventing cellular proliferation. wikipedia.org Another compound, N6-(delta 2-Isopentenyl)adenine , acts as a more general kinase inhibitor and can thus have broader effects on the cell cycle. nih.gov

CompoundTarget(s)Effect on Cell Cycle
Olomoucinep34cdc2/cyclin B, p33cdk2/cyclin A, p33cdk2/cyclin EInhibition of M-phase-promoting factor activity and DNA synthesis. nih.gov
N6-(delta 2-Isopentenyl)adenineGeneral kinase inhibitorBroad effects due to non-specific kinase inhibition. nih.gov

Microtubule Destabilization Studies

Currently, there is no research available on the direct interaction of this compound with microtubules. The dynamic assembly and disassembly of microtubules are crucial for various cellular processes, and their disruption is a validated strategy in cancer therapy. scienceopen.com While a number of natural products are known to directly bind to tubulin and disrupt microtubule dynamics, the role of purine analogues in this specific area is less defined.

The intricate processes of microtubule assembly and disassembly are governed by factors such as GTP hydrolysis and the activity of microtubule-associated proteins. nus.edu.sguic.edu It is conceivable that purine analogues could indirectly affect microtubule stability by modulating the activity of motor proteins like kinesin, which utilize ATP for their function in microtubule dynamics. youtube.com

Biochemical Probe Development and Application

There is no indication in the current literature that this compound has been developed or used as a biochemical probe. However, the modification of the purine scaffold to create fluorescent probes is a burgeoning field of research. tandfonline.commdpi.comnih.gov These fluorescent purine analogues can be incorporated into nucleic acids to serve as reporters for studying their structure, dynamics, and interactions with other molecules. nih.govresearchgate.net

The utility of these probes stems from the sensitivity of their fluorescent properties to the local microenvironment. tandfonline.comescholarship.org Changes in nucleic acid conformation or the binding of proteins can elicit a detectable change in the fluorescence signal. Prominent examples of such probes include 2-aminopurine (B61359) (2AP) and ethenoadenine . nih.gov The development of effective probes requires a careful balance of achieving desirable photophysical properties while minimizing structural perturbations to the biological system. researchgate.net

Probe NameApplication
2-aminopurine (2AP)Studying nucleic acid conformation and interactions. nih.gov
EthenoadenineA fluorescent analogue for investigating nucleic acids. nih.gov
Triazole adenine (B156593) (AT)Monitoring changes within the DNA microenvironment. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Structural Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For the dihydropurine core, modifications at various positions have been shown to have a profound impact on biological potency and selectivity against different targets, such as protein kinases and mycobacterial enzymes. researchgate.netcuni.cz

Research into purine (B94841) derivatives as antitubercular agents identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent compound. cuni.cz Subsequent SAR studies revealed several critical insights:

Substitution at the 7-position: The 7-(naphthalen-2-ylmethyl) group was found to be crucial for antimycobacterial activity. cuni.cz Related analogs with different substituents at this position were 4- to 8-fold less potent. cuni.cz

Modifications at the 2- and 6-positions: While the 7-position was critical, the purine core allowed for structural changes at positions 2 and 6. Optimized analogs with 6-amino or 6-ethylamino substitutions were developed, showing strong activity against Mycobacterium tuberculosis, including drug-resistant strains. cuni.cz For instance, the nucleophilic aromatic substitution at position 6 with various amines proceeded under mild conditions, while subsequent substitution at position 2 required more forceful microwave-assisted conditions. cuni.cz

In the context of kinase inhibition, specifically targeting protein kinase CK2, SAR studies on purine scaffolds highlighted the importance of substituents at the 2-, 6-, and 9-positions for inhibitory activity. researchgate.net Similarly, for cyclin-dependent kinase 2 (CDK2) inhibitors, the size of the substituent at the 6-position was a key determinant of potency. A 6-phenylpurine derivative showed significant potency, whereas introducing larger groups like dibenzofuran-1-yl or thianthren-1-yl was detrimental to activity, likely due to steric hindrance within the ATP ribose-binding pocket. nih.gov

For inhibitors of Tyrosine Kinase 2 (TYK2), a scaffold hopping approach from an aminoindazole hit led to the discovery of a 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivative as a novel inhibitor. researchgate.net Initial SAR suggested a flipped binding mode, which prompted the introduction of a substituent at the 7-position, leading to a dramatic increase in TYK2 inhibitory activity. researchgate.net

The following table summarizes the impact of various structural modifications on the biological potency of purine and dihydropurine analogs against different targets.

Scaffold/CoreTargetPosition of ModificationSubstituentImpact on Potency (IC₅₀/MIC)Reference
7H-PurineM. tuberculosis (DprE1)C6Amino or EthylaminoStrong activity (MIC = 1 µM) cuni.cz
7H-PurineM. tuberculosis (DprE1)N7Naphthalen-2-ylmethylCrucial for high potency (MIC = 4 µM) cuni.cz
2-ArylaminopurineCDK2C6PhenylHigh potency (IC₅₀ = 24 nM) nih.gov
2-ArylaminopurineCDK2C6Dibenzofuran-1-ylVery weak activity nih.gov
Pyrazolopyridin-4-oneTYK2C71-Methyl-3-pyrazolylDramatic increase in activity researchgate.net
PurineCK2αC2, C6, N94-Carboxyphenyl (C2), Carboxamide (C6), Electron-rich phenyl (N9)Essential for inhibitory activity researchgate.net
Xanthine (B1682287)DPP-4N14-Methyl-quinazolin-2-yl-methylBetter inhibitory effect jst.go.jp

Elucidation of Key Pharmacophoric Elements within the Dihydropurine Core

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the dihydropurine core and its analogs, SAR studies have been instrumental in defining these key elements.

The purine scaffold itself is an analog of adenine (B156593) and can mimic the purine base of ATP, allowing it to bind to the ATP-binding site of kinases. vietnamjournal.ru Specific interactions, however, are dictated by the substituents.

Hydrogen Bonding: The nitrogen atoms of the purine ring system and exocyclic amino or amide groups are critical hydrogen bond donors and acceptors. mdpi.comacs.org For instance, in DPP-4 inhibitors with a xanthine scaffold, the primary amine of an aminopiperidine substituent at C-8 forms a network of hydrogen bonds with residues Glu205, Glu206, and Tyr662. jst.go.jp In pyrimidinedione-based DPP-4 inhibitors, the nitrile group of a cyanobenzyl substituent forms a hydrogen bond with Arg125. nih.gov For quinazoline-based EGFR inhibitors, hydrogen bonds between the N-1 of the quinazoline (B50416) ring and methionine residues (Met793) are key for tight binding. mdpi.com The essentiality of the pyrimidinone amide NH in antitubercular pyrazolylpyrimidinones suggests its involvement in critical hydrogen bond interactions with the target. acs.org

Hydrophobic and Aromatic Interactions: Specific pockets in the target protein often accommodate hydrophobic or aromatic substituents. In xanthine-based DPP-4 inhibitors, the xanthine moiety itself engages in π-stacking interactions with Tyr547, while a quinazoline substituent at N-1 can form π-stacking interactions with Trp629. jst.go.jp For antitubercular purines, the hydrophobic 7-(naphthalen-2-ylmethyl) group is a key feature for activity. cuni.cz

Solvent-Exposed Regions: Introducing substituents that project into solvent-exposed regions of the binding site can enhance potency and improve physicochemical properties. This strategy was successfully employed in the development of TYK2 inhibitors, where adding a moiety at the 7-position led to a significant increase in activity. researchgate.net

Development of Ligand Design Principles Based on SAR Data

The iterative process of synthesizing and testing compounds, analyzing SAR data, and examining target-ligand complex structures leads to the development of robust ligand design principles. nih.govnih.govethernet.edu.et These principles guide the rational design of new molecules with improved properties. numberanalytics.comstudysmarter.co.uk

Key principles derived from studies on purine-like scaffolds include:

Scaffold Hopping: When a particular scaffold presents limitations (e.g., poor properties, synthetic difficulty), chemically similar but distinct core structures can be explored. The successful transition from an aminoindazole to a 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one core for TYK2 inhibition is a prime example of this principle. researchgate.net

Structure-Based Design: When the 3D structure of the target protein is available, it can be used to design inhibitors that fit precisely into the binding pocket. nih.gov This approach has been used to design potent purine nucleoside phosphorylase (PNP) inhibitors. nih.gov Computational docking can predict binding modes and help prioritize which compounds to synthesize. researchgate.netmdpi.com

Fragment-Based Growing: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. A deconstruction-reconstruction and fragment-growing strategy was used to turn nonselective protein arginine methyltransferase inhibitors into potent and selective inhibitors of PRMT4. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. The pyrrolo[2,3-d]pyrimidine nucleus, for example, is a deaza-isostere of adenine and serves as a privileged scaffold for kinase inhibitors. vietnamjournal.ru

Correlation of Physicochemical Properties with Biological Response

Solubility: Poor aqueous solubility can hinder a compound's absorption and bioavailability. In the development of antitubercular pyrazolylpyrimidinones, initial hits suffered from low solubility. acs.org Replacing a phenyl ring with a pyridine (B92270) ring at the R1 position was shown to considerably improve solubility. acs.org

Metabolic Stability: Compounds must be stable enough to reach their target in the body. Microsomal stability assays are often used to predict metabolic clearance. In the optimization of P2X7 receptor antagonists based on a triazolopyridine core, adding a methyl substituent was found to improve metabolic stability in many cases. acs.org This optimization effort, focused on improving pharmacokinetic properties, ultimately led to the identification of a clinical candidate. acs.org

Biophysical Kinetics (k_on/k_off): Techniques like Surface Plasmon Resonance (SPR) can measure the association (k_on) and dissociation (k_off) rates of a ligand binding to its target. nih.govacs.org These kinetic parameters can provide deeper insights than affinity (K_D) alone. For adenosine (B11128) A2A receptor antagonists, it was observed that differences in binding affinity were most often derived from changes in the off-rate (k_off) rather than the on-rate (k_on). acs.org A slower off-rate can lead to a more sustained biological effect.

The following table illustrates how structural modifications can influence key physicochemical properties and the resulting biological response.

Core StructureStructural ModificationEffect on Physicochemical PropertyResulting Biological ImpactReference
PyrazolylpyrimidinoneReplacement of phenyl with pyridine at R1Improved aqueous solubilityMaintained moderate antitubercular activity with better drug-like properties acs.org
4H-Triazolo[4,5-c]pyridineAddition of a methyl substituentImproved metabolic stabilityLed to optimization of P2X7 antagonists for in vivo use acs.org
PyrimidinedioneIncreased hydrophobic characterIncreased lipid/water partition coefficientPositively influenced DPP-4 inhibitory activity nih.gov
7H-Purine6-Amino or 6-ethylamino substitutionSufficient aqueous solubility (>90 µM) and high plasma stabilityOptimized antitubercular lead compounds with good in vitro profiles cuni.cz

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Novel Dihydropurine Analogues

The synthesis of dihydropurine analogues presents unique challenges due to the presence of multiple reactive sites and the potential for aromatization. However, recent advancements in synthetic organic chemistry offer promising strategies for the efficient and selective synthesis of novel derivatives of 5,7-Dihydro-4H-purin-6-amine.

One key area of development is the use of transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of functional groups at specific positions on the dihydropurine scaffold, enabling the creation of diverse chemical libraries for biological screening. Furthermore, the development of one-pot multicomponent reactions is streamlining the synthesis of complex heterocyclic systems, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. nih.gov

A notable protocol for the preparation of 7,8-dihydropurines involves the N9-protection of a purine (B94841) precursor, followed by reduction, N7-alkylation, and subsequent N9-deprotection with concomitant reoxidation. mdpi.comnih.govnih.gov This method provides a selective route to 7-substituted purines via a dihydropurine intermediate. mdpi.comnih.govnih.gov The choice of protecting groups and reaction conditions is crucial for achieving high yields and regioselectivity. mdpi.com

Future research in this area will likely focus on the development of stereoselective synthetic methods to control the chirality of substituted dihydropurine analogues, as stereochemistry often plays a critical role in biological activity. Additionally, the exploration of flow chemistry and microwave-assisted synthesis could lead to more rapid and scalable production of these compounds.

Advanced Computational Approaches in Dihydropurine Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict the biological activity of compounds and guide the design of more potent and selective molecules. mdpi.com For this compound and its analogues, these approaches can accelerate the identification of promising drug candidates.

Molecular docking simulations can be employed to predict the binding modes of dihydropurine derivatives within the active sites of various protein targets. By understanding these interactions, medicinal chemists can design modifications to the lead compound that enhance binding affinity and selectivity. For instance, computational studies on purine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors have been used to explore structure-activity relationships and design novel candidate compounds. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interactions, allowing researchers to assess the stability of the complex over time and identify key residues involved in binding. This information is crucial for understanding the mechanism of action and for optimizing the pharmacokinetic properties of the drug candidate.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of dihydropurine analogues with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize them for synthesis and experimental testing. mdpi.com The combination of these computational methods provides a powerful platform for the rational design and optimization of novel dihydropurine-based therapeutics.

Computational ApproachApplication in Dihydropurine ResearchKey Insights
Molecular Docking Predicting binding modes of dihydropurine analogues in protein active sites.Identification of key interactions, guiding lead optimization.
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes over time.Understanding dynamic interactions and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Building predictive models for biological activity based on chemical structure.Virtual screening of compound libraries and prioritization for synthesis.

Exploration of Novel Biochemical Targets and Signaling Pathways

While the specific biological targets of this compound are not yet well-defined, the purine scaffold is a common feature in a vast array of biologically active molecules, suggesting a wide range of potential targets. Future research will focus on identifying the specific enzymes, receptors, and signaling pathways that are modulated by dihydropurine analogues.

Protein kinases represent a major class of drug targets, and many known kinase inhibitors are based on the purine scaffold. nih.govnih.gov Given this precedent, it is highly probable that derivatives of this compound could exhibit inhibitory activity against specific kinases involved in cell signaling pathways related to cancer and inflammation. nih.govnih.govmdpi.com For example, purine analogues have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com

G-protein coupled receptors (GPCRs) are another important class of drug targets that are involved in a wide range of physiological processes. nih.govnih.govmerckmillipore.com The structural similarity of dihydropurines to endogenous ligands like adenosine (B11128) suggests that they may interact with GPCRs, potentially acting as agonists, antagonists, or allosteric modulators. nih.govnih.govmerckmillipore.com

Other potential targets include enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP), where purine analogues have shown inhibitory activity. nih.gov The exploration of these and other potential targets will be facilitated by high-throughput screening of dihydropurine libraries against panels of purified enzymes and cell-based assays.

Development of this compound-Based Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The development of probes based on the this compound scaffold could provide valuable reagents for studying the function of its biological targets in living systems.

Fluorescent probes can be created by conjugating a fluorophore to the dihydropurine core. nih.govresearchgate.net These probes can be used to visualize the subcellular localization of the target protein and to monitor its dynamics in real-time using techniques such as fluorescence microscopy and flow cytometry. nih.govresearchgate.net For example, fluorescently labeled purine-scaffold inhibitors of Heat shock protein 90 (Hsp90) have been successfully used to study this important chaperone protein in live cells. nih.govresearchgate.net

Affinity-based probes , such as those incorporating a biotin (B1667282) tag or a photo-crosslinking group, can be used to identify the binding partners of this compound and its analogues. These probes allow for the isolation and subsequent identification of target proteins from complex biological mixtures using techniques like affinity chromatography and mass spectrometry.

The design of these chemical probes requires careful consideration of the site of attachment of the reporter group to ensure that the biological activity of the parent compound is retained. Computational modeling can be a valuable tool in predicting the optimal linker and attachment points. researchgate.net The availability of a toolbox of chemical probes based on the this compound scaffold will be instrumental in elucidating its mechanism of action and in validating its targets for therapeutic intervention.

Chemical Probe TypeApplication in Biological Research
Fluorescent Probes Visualization of target localization and dynamics in live cells.
Affinity-based Probes Identification and isolation of target proteins from biological samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.